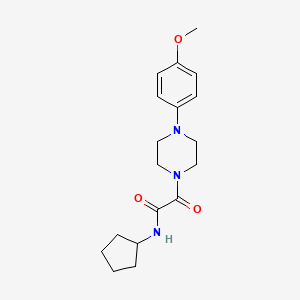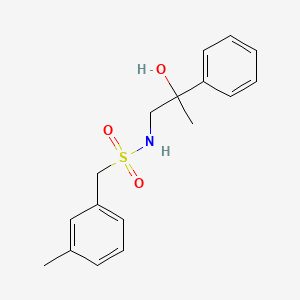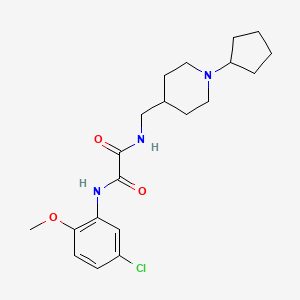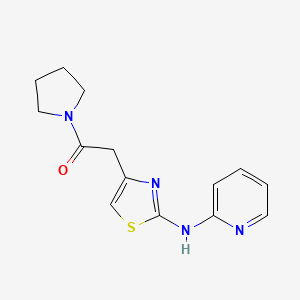
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, also known as PTE, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. PTE belongs to a class of compounds known as kinase inhibitors, which have been shown to be effective in treating a variety of diseases, including cancer and inflammatory disorders.
Mécanisme D'action
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone works by inhibiting the activity of specific kinases that are involved in cancer cell growth and proliferation. By blocking the activity of these kinases, this compound can slow down or even stop the growth of cancer cells. This compound also has anti-inflammatory effects, which may be due to its ability to inhibit the activity of specific enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of specific enzymes that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone in lab experiments is its specificity for certain kinases, which allows researchers to study the effects of inhibiting these kinases on various cellular processes. However, this compound can be difficult to synthesize and may not be readily available, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, including:
1. Further studies to determine the optimal dosage and administration of this compound for the treatment of cancer and inflammatory disorders.
2. Studies to identify other kinases that are inhibited by this compound, which may provide new targets for therapeutic intervention.
3. Development of new synthetic methods for the production of this compound, which may make it more readily available for use in lab experiments and clinical trials.
4. Studies to investigate the potential use of this compound in combination with other therapeutic agents, which may enhance its efficacy in treating cancer and inflammatory disorders.
5. Further studies to investigate the safety and toxicity of this compound, particularly in long-term use.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation, making it a potential candidate for the treatment of cancer. This compound also has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Further research is needed to determine the optimal dosage and administration of this compound, as well as its safety and toxicity in long-term use.
Méthodes De Synthèse
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-bromo-2-chlorothiazole, followed by reaction with pyrrolidine-1-carboxylic acid ethyl ester. Other methods include the reaction of 2-aminopyridine with 4-chloro-2-thiazolyl isocyanate, followed by reaction with pyrrolidine.
Applications De Recherche Scientifique
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has been extensively studied for its potential use as a therapeutic agent, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation, including EGFR, HER2, and VEGFR. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(18-7-3-4-8-18)9-11-10-20-14(16-11)17-12-5-1-2-6-15-12/h1-2,5-6,10H,3-4,7-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJFXGBZZWSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




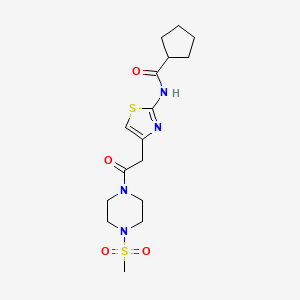
![1-(3-Chloro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2792116.png)
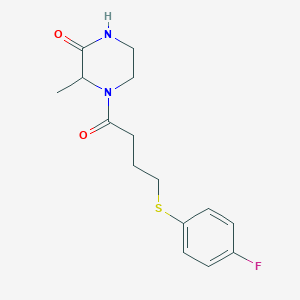
![[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol](/img/structure/B2792118.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2792123.png)
